5-(3-Aminobenzyl)thiazolidine-2,4-dione
Description
5-(3-Aminobenzyl)thiazolidine-2,4-dione is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the thiazolidine-2,4-dione family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the thiazolidine ring, along with the aminobenzyl group, contributes to its unique chemical properties and potential therapeutic benefits.
Properties
IUPAC Name |
5-[(3-aminophenyl)methyl]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c11-7-3-1-2-6(4-7)5-8-9(13)12-10(14)15-8/h1-4,8H,5,11H2,(H,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFKLCAMMJLTHON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)CC2C(=O)NC(=O)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Aminobenzyl)thiazolidine-2,4-dione typically involves the reaction of thiazolidine-2,4-dione with 3-aminobenzyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Additionally, the use of continuous flow reactors and other advanced techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(3-Aminobenzyl)thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The aminobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted thiazolidine-2,4-dione derivatives.
Scientific Research Applications
5-(3-Aminobenzyl)thiazolidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its hypoglycemic activity and potential use in treating diabetes by improving insulin resistance through PPAR-γ receptor activation.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The biological activity of 5-(3-Aminobenzyl)thiazolidine-2,4-dione is primarily attributed to its interaction with specific molecular targets:
PPAR-γ Receptor Activation: Enhances insulin sensitivity and exhibits hypoglycemic effects.
Mur Ligase Inhibition: Displays antimicrobial activity by inhibiting cytoplasmic Mur ligases.
Reactive Oxygen Species (ROS) Scavenging: Acts as an antioxidant by neutralizing ROS.
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-2,4-dione: The parent compound with similar biological activities.
Rosiglitazone: A thiazolidinedione derivative used as an antidiabetic drug.
Pioglitazone: Another thiazolidinedione derivative with hypoglycemic properties.
Uniqueness
5-(3-Aminobenzyl)thiazolidine-2,4-dione stands out due to the presence of the aminobenzyl group, which enhances its biological activity and potential therapeutic applications. This structural modification allows for more targeted interactions with molecular receptors and enzymes, making it a valuable compound in medicinal chemistry .
Biological Activity
5-(3-Aminobenzyl)thiazolidine-2,4-dione, a derivative of thiazolidine-2,4-dione, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound is characterized by its thiazolidine ring structure which includes a dione functional group. Its molecular formula is C10H12N2O2S, with a molecular weight of approximately 224.28 g/mol. The compound's structure allows it to interact with various biological targets, leading to significant pharmacological effects.
The biological activity of this compound is primarily attributed to its ability to modulate metabolic pathways and interact with specific enzymes and receptors. Research indicates that it may act as an inhibitor of the mitochondrial pyruvate carrier (MPC), influencing mitochondrial respiration and energy metabolism . Additionally, its thiazolidine core allows for interactions with various biological molecules due to its capacity for hydrogen bonding and π-π stacking interactions .
Antimicrobial Activity
A series of studies have highlighted the antimicrobial potential of thiazolidine derivatives, including this compound. It has shown promising results against several bacterial strains:
- Minimum Inhibitory Concentration (MIC) values indicate effective antibacterial properties against resistant strains such as MRSA and VRE.
- The compound demonstrated significant biofilm inhibitory concentrations (BICs), suggesting its potential in preventing biofilm formation in pathogenic bacteria .
Anticancer Properties
Recent investigations into the anticancer effects of thiazolidinediones have revealed that derivatives like this compound exhibit cytotoxic effects on various cancer cell lines:
- IC50 Values : The compound showed IC50 values ranging from 0.6 to 4.7 µM against HepG2 and MCF-7 cell lines, indicating potent anti-proliferative activity .
- VEGFR-2 Inhibition : It has been identified as a potential inhibitor of VEGFR-2, which is crucial in tumor angiogenesis, further supporting its role in cancer therapy .
Case Studies and Research Findings
- Study on Mitochondrial Function : A comparative study with other thiazolidinediones indicated that this compound significantly inhibited mitochondrial respiration in Drosophila models. This inhibition was associated with improved metabolic profiles under high-fat dietary conditions .
- Antibacterial Efficacy : In vitro studies demonstrated that derivatives exhibited strong antibacterial activity against common pathogens. For example, one derivative showed an MIC of 3.62 µg/mL against S. aureus .
- Structure-Activity Relationship (SAR) : Research has elucidated the SAR for this class of compounds, indicating that specific substitutions on the benzyl ring enhance biological activity while maintaining safety profiles .
Summary Table of Biological Activities
Q & A
Q. What are the common synthetic routes for 5-(3-Aminobenzyl)thiazolidine-2,4-dione derivatives, and how are reaction conditions optimized?
Methodological Answer: Synthesis typically involves Knoevenagel condensation, where aldehydes react with thiazolidine-2,4-dione scaffolds. For example, describes the use of alum as a catalyst under reflux conditions (80–100°C, 4–6 hours) to synthesize 5-ethylidene derivatives. Purification often employs recrystallization from DMF-acetic acid mixtures or column chromatography. Optimization includes adjusting solvent polarity (e.g., ethanol/water mixtures), stoichiometric ratios (excess aldehyde for improved yield), and catalyst loading (e.g., 10 mol% alum) .
Q. How is structural characterization of thiazolidine-2,4-dione derivatives performed?
Methodological Answer: Characterization relies on spectroscopic and crystallographic techniques:
- IR Spectroscopy : Identifies carbonyl (C=O) and amine (N–H) stretches (e.g., 1680–1750 cm⁻¹ for C=O) .
- NMR : H NMR confirms substitution patterns (e.g., benzylidene protons at δ 7.2–8.5 ppm) and C NMR verifies thiazolidine ring carbons .
- X-ray Diffraction : Resolves crystal packing and stereochemistry, as seen in for benzylidene analogs .
Q. What are standard protocols for evaluating antimicrobial activity of thiazolidine-2,4-dione derivatives?
Methodological Answer:
- Agar Dilution : Test compounds are incorporated into agar at varying concentrations (e.g., 10–100 µg/mL) against bacterial/fungal strains (e.g., S. aureus, C. albicans). Minimum inhibitory concentration (MIC) is determined after 24–48 hours .
- Zone of Inhibition : Disk diffusion assays measure activity by comparing inhibition zones to controls (e.g., ciprofloxacin) .
Advanced Research Questions
Q. How can computational chemistry enhance the design of thiazolidine-2,4-dione derivatives with improved bioactivity?
Methodological Answer:
- Quantum Chemical Calculations : Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) to guide substituent selection for redox-sensitive activities .
- Molecular Docking : Simulates binding affinities to target proteins (e.g., PPAR-γ for antidiabetic activity). For example, highlights ICReDD’s use of reaction path searches to optimize synthetic routes .
- QSAR Models : Correlate substituent descriptors (e.g., logP, polar surface area) with experimental bioactivity to prioritize analogs .
Q. What strategies resolve discrepancies in biological activity data across studies of thiazolidine-2,4-dione analogs?
Methodological Answer:
- Standardized Assay Conditions : Use common strains (e.g., ATCC controls) and consistent solvent systems (e.g., DMSO ≤1% v/v) to minimize variability .
- Structural-Activity Re-evaluation : Compare substituent effects (e.g., electron-withdrawing groups on the benzylidene ring) across studies. shows that azo-linked derivatives exhibit higher antioxidant activity due to extended conjugation .
Q. How do substituent effects influence the pharmacokinetic properties of this compound derivatives?
Methodological Answer:
- Lipophilicity : Chloro or methoxy substituents increase logP, enhancing membrane permeability but reducing solubility. demonstrates that dichlorophenyl groups improve metabolic stability .
- Hydrogen Bonding : The 3-aminobenzyl group enhances solubility via hydrogen bonding but may reduce blood-brain barrier penetration.
- In Silico ADMET : Tools like SwissADME predict absorption (e.g., %F) and toxicity (e.g., hepatotoxicity risk) based on substituent patterns .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
